molecular formula C10H6ClF4NO5 B5290406 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Cat. No.: B5290406
M. Wt: 331.60 g/mol
InChI Key: MSNGATMYWBRSHI-UHFFFAOYSA-N
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Description

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is a chemical compound with a complex structure, characterized by the presence of chloro, nitro, and tetrafluoro groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl) 2,3,3,3-tetrafluoro-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF4NO5/c1-20-9(12,10(13,14)15)8(17)21-7-4-5(16(18)19)2-3-6(7)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNGATMYWBRSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF4NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves the reaction of 2-chloro-5-nitrophenol with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.

    Oxidation: Formation of oxidized derivatives at the methoxy group.

Scientific Research Applications

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets. The chloro and nitro groups can interact with enzymes and proteins, potentially inhibiting their activity. The tetrafluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrophenol
  • 2,3,3,3-tetrafluoro-2-methoxypropanoic acid
  • 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Uniqueness

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to the combination of chloro, nitro, and tetrafluoro groups in its structure. This combination imparts distinct chemical properties, making it suitable for specific research applications that similar compounds may not fulfill.

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